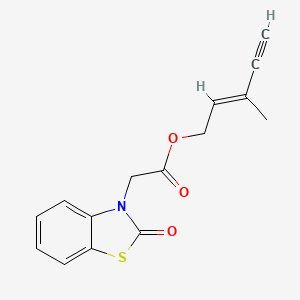![molecular formula C21H31N3O2 B5368012 1-({2-[2-(4-morpholinyl)ethyl]-1-piperidinyl}acetyl)indoline](/img/structure/B5368012.png)
1-({2-[2-(4-morpholinyl)ethyl]-1-piperidinyl}acetyl)indoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-({2-[2-(4-morpholinyl)ethyl]-1-piperidinyl}acetyl)indoline, also known as MEOP or MEO-Piperidinylindole, is a novel chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
Mechanism of Action
1-({2-[2-(4-morpholinyl)ethyl]-1-piperidinyl}acetyl)indoline acts as a positive allosteric modulator of the sigma-1 receptor, a protein that is involved in various cellular processes such as calcium signaling and neurotransmitter release. By binding to the sigma-1 receptor, this compound can enhance its activity, leading to neuroprotective effects and the inhibition of amyloid-beta aggregation.
Biochemical and Physiological Effects
Studies have shown that this compound can improve cognitive function and memory in animal models of Alzheimer's disease. This compound has also been shown to increase dopamine levels in the brain, which may contribute to its potential therapeutic effects in Parkinson's disease. Additionally, this compound has been found to have antioxidant properties and can protect against oxidative stress, which is implicated in various neurodegenerative disorders.
Advantages and Limitations for Lab Experiments
One advantage of using 1-({2-[2-(4-morpholinyl)ethyl]-1-piperidinyl}acetyl)indoline in lab experiments is its specificity for the sigma-1 receptor, which allows for targeted modulation of this protein. However, this compound's potency and efficacy may vary depending on the experimental conditions and the specific biological system being studied. Additionally, further research is needed to fully understand the safety and potential side effects of this compound.
Future Directions
Future research on 1-({2-[2-(4-morpholinyl)ethyl]-1-piperidinyl}acetyl)indoline could focus on optimizing its synthesis method to increase yield and purity. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential therapeutic applications in various neurological disorders. Furthermore, this compound's potential as a tool for studying the sigma-1 receptor and its role in cellular processes warrants further investigation.
Synthesis Methods
1-({2-[2-(4-morpholinyl)ethyl]-1-piperidinyl}acetyl)indoline can be synthesized through a multi-step process involving the reaction of indoline, 1-(2-bromoethyl)piperidine, and morpholine. The resulting product is then purified using column chromatography to obtain this compound in its pure form. This synthesis method has been successfully replicated in multiple studies, indicating its reliability and reproducibility.
Scientific Research Applications
1-({2-[2-(4-morpholinyl)ethyl]-1-piperidinyl}acetyl)indoline has been studied extensively for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Research has shown that this compound has neuroprotective properties and can inhibit the aggregation of amyloid-beta peptides, which are known to play a crucial role in the development of Alzheimer's disease. This compound has also demonstrated potential as a dopaminergic neuroprotective agent, making it a promising candidate for the treatment of Parkinson's disease.
properties
IUPAC Name |
1-(2,3-dihydroindol-1-yl)-2-[2-(2-morpholin-4-ylethyl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O2/c25-21(24-12-8-18-5-1-2-7-20(18)24)17-23-10-4-3-6-19(23)9-11-22-13-15-26-16-14-22/h1-2,5,7,19H,3-4,6,8-17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJSPDOZAUWUXBM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(C1)CCN2CCOCC2)CC(=O)N3CCC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-butyl-6-(2-furylmethylene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5367930.png)
![N-{[5-(2-furyl)-1,2,4-oxadiazol-3-yl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B5367933.png)
![2-(1-piperazinylacetyl)-2,7-diazaspiro[4.5]decane dihydrochloride](/img/structure/B5367941.png)
![1-benzyl-N-[5-(methylthio)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B5367949.png)
![2-(4-fluorophenyl)-4-[(3-methyl-1H-pyrazol-5-yl)carbonyl]morpholine](/img/structure/B5367955.png)


![2-(4-methoxyphenoxy)-N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}propanamide](/img/structure/B5367973.png)
![4-chloro-N-[3-(N-hexanoylethanehydrazonoyl)phenyl]benzamide](/img/structure/B5367979.png)
![N-benzyl-N'-{[5-(tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl]methyl}sulfamide](/img/structure/B5367983.png)
![N-[2-(2-methoxyphenyl)ethyl]-2-(2-methylphenyl)acetamide](/img/structure/B5367998.png)
![5-(1H-benzimidazol-1-ylmethyl)-N-[2-(2,5-dimethylphenyl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B5368004.png)
![2-{2-[4-(1-piperidinylmethyl)phenyl]vinyl}quinoline](/img/structure/B5368015.png)
![2-(2-{[2-(2-naphthyloxy)ethyl]thio}-1H-benzimidazol-1-yl)ethanol](/img/structure/B5368042.png)